6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate
Description
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate (CAS: 896307-41-8, Molecular Formula: C₁₈H₁₆N₂O₅S, Molecular Weight: 372.395 g/mol) is a heterocyclic hybrid molecule featuring a pyran-4-one core linked to a 1-methylimidazole moiety via a thioether (-S-CH₂-) bridge and esterified with 2-methoxybenzoic acid . Its structural complexity arises from the fusion of three pharmacophoric motifs:
- Pyran-4-one: A cyclic ketone known for its role in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents.
- 1-Methylimidazole: A nitrogen-containing heterocycle that enhances solubility and modulates electronic properties, often utilized in drug design for its metal-binding capacity.
The sulfanyl (-S-) group in the thioether linkage may confer redox activity or influence metabolic stability.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-8-7-19-18(20)26-11-12-9-14(21)16(10-24-12)25-17(22)13-5-3-4-6-15(13)23-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFBWGMDNFEWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a complex organic compound with a unique structure that integrates multiple functional groups, including a pyran ring and an imidazole moiety. This combination suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 347.39 g/mol. The presence of the imidazole ring is particularly noteworthy due to its established role in biological activity, especially in drug design and interaction with biological targets .
Antimicrobial Activity
Compounds featuring imidazole and pyran structures have been documented to exhibit considerable antimicrobial properties. For instance, derivatives with similar frameworks have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .
Antitumor Activity
The chromene and pyran moieties often correlate with anticancer properties. Research indicates that modifications to these structural components can enhance cytotoxicity against cancer cell lines. Preliminary investigations into structurally related compounds suggest that this compound could be explored further for its potential antitumor effects .
Anti-inflammatory Effects
Imidazole derivatives are renowned for their anti-inflammatory activities. The potential application of this compound in treating inflammatory diseases is promising, given the established anti-inflammatory properties of similar compounds .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its efficacy and safety profile. Techniques such as surface plasmon resonance or isothermal titration calorimetry are typically employed to quantify binding interactions with specific enzymes or receptors .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |
| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |
| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |
The unique combination of imidazole and pyran functionalities in this compound enhances its potential therapeutic applications compared to structurally similar compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of related compounds, revealing insights into their pharmacological profiles. For example, a study on a structurally analogous compound demonstrated significant binding affinity to the apelin receptor, which plays a critical role in cardiovascular health . Such findings underscore the importance of exploring the biological activity of this compound within a broader context of medicinal chemistry.
Comparison with Similar Compounds
Key Observations :
Core Heterocycle : The pyran-4-one core in the target compound distinguishes it from pyridine or pyrimidine derivatives. Pyran-based systems often exhibit different electronic profiles and metabolic pathways compared to pyrimidines, which are more rigid and planar .
Substituent Effects : The 2-methoxybenzoate group in the target compound contrasts with trimethoxyphenyl or propargylthio groups in pyrimidine analogs. Bulkier substituents (e.g., trimethoxyphenyl) may reduce solubility but enhance target binding affinity .
Synthetic Efficiency : Pyrimidine derivatives with propargylthio groups achieved higher yields (80.2%) compared to imidazole-thioethers (32.8%), suggesting steric or electronic challenges in imidazole functionalization .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physical Properties
Key Observations :
Lipophilicity: The target compound’s lower LogP (2.1 vs.
Stability : The thioether group in the target compound may undergo oxidation to sulfoxides (as seen in ), whereas pyrimidine-propargylthio derivatives exhibit higher oxidative stability due to electron-deficient cores .
Bioactivity Gap : While pyrimidine analogs show kinase inhibition (IC₅₀: 0.8 µM), the target compound’s bioactivity remains unexplored. Imidazole-thioether hybrids in demonstrated antimicrobial activity, suggesting a plausible pathway for future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
